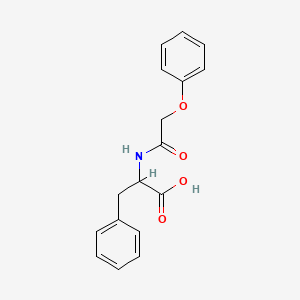
2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid
Übersicht
Beschreibung
2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. Fenoprofen is structurally similar to other NSAIDs, such as ibuprofen and naproxen.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
The compound has been used in the design and synthesis of new anti-inflammatory agents . These agents are expected to selectively inhibit COX-2, an enzyme that plays a key role in converting arachidonic acid into prostaglandins, which are mediators of inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Pain-Relieving Effects
The compound has been thoroughly analyzed for its pain-relieving effects . This is particularly important in the context of inflammation, where pain is a common symptom. The ability of these compounds to alleviate pain adds to their therapeutic potential .
Herbicidal Molecules
The compound has been used in the design and synthesis of potential herbicidal molecules . These molecules have been tested for their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds . The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth .
Auxin Gene Regulation
The compound has been found to induce the up-regulation of auxin genes ACS7 and NCED3, while auxin influx, efflux and auxin response factor were down-regulated . This indicates that the compound promotes ethylene release and ABA production to cause plant death in a short period, which is different in mode from other picolinic acids .
Inhibitors of Enoyl ACP Reductase and DHFR
The compound has been used in the synthesis of inhibitors of enoyl ACP reductase and DHFR . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively, and are targets for antimicrobial and anticancer drugs .
Toxicological Properties
The compound has been analyzed for its toxicological properties . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .
Eigenschaften
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(12-22-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVAAGSEKDAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

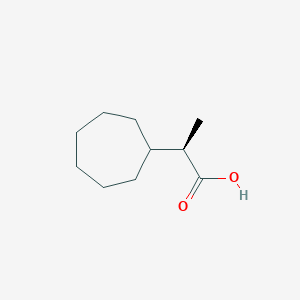
![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)
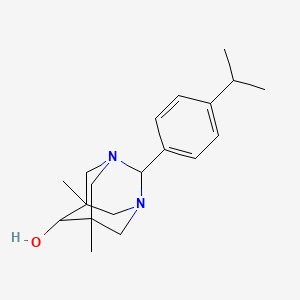
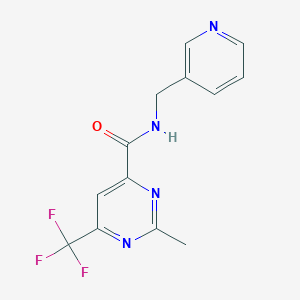
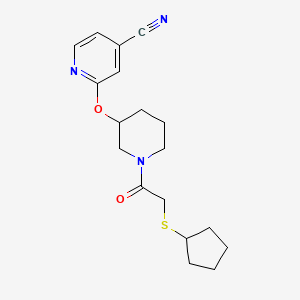
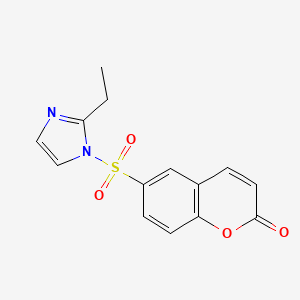
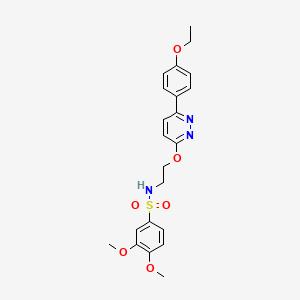
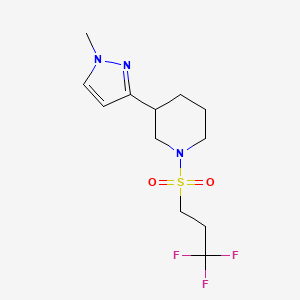
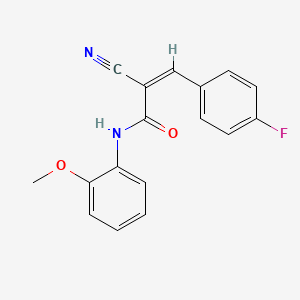
![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
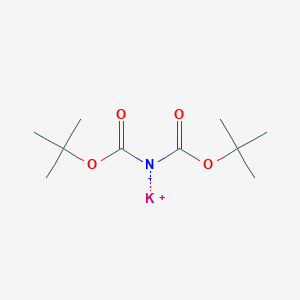
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
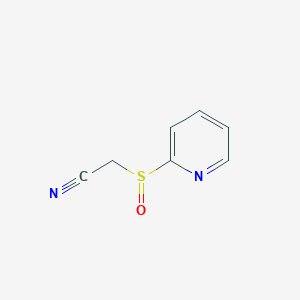
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)